[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid
Description
[1]Benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid is a polycyclic aromatic compound featuring fused benzofuran rings with two carboxylic acid substituents at positions 2 and 6.
Properties
Molecular Formula |
C16H8O6 |
|---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid |
InChI |
InChI=1S/C16H8O6/c17-15(18)13-4-8-3-7-1-2-11-10(6-14(21-11)16(19)20)9(7)5-12(8)22-13/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
IPFSIVVOJSEJOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)O)C3=CC4=C(C=C31)C=C(O4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions, followed by etherification and dehydrative cyclization . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors are commonly used to produce large quantities of these compounds . The choice of industrial methods depends on the desired scale, purity, and application of the final product.
Chemical Reactions Analysis
Types of Reactions
1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogens, nitro, or hydroxyl groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitro compounds, and hydroxyl groups using reagents like halogenating agents, nitrating agents, and bases.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives with enhanced biological and pharmacological properties .
Scientific Research Applications
1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1benzofuro6,5-ebenzofuran-2,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase, tyrosinase, and topoisomerase I, leading to its biological effects . The compound’s unique structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key differences include:
- Core Structure: The target compound’s fused benzofuran system contrasts with the purinone backbone of 6e, leading to divergent conjugation and reactivity.
- Functional Groups: Carboxylic acids (target) vs. sulfanyl and hydrazono groups (6e) result in distinct solubility, acidity, and intermolecular interactions.
Physicochemical Properties
While direct data for [1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid are absent, inferences can be drawn from related dicarboxylic acids:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
